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molecular formula C19H22N2 B8661240 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-methyl- CAS No. 30490-51-8

5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-methyl-

Cat. No. B8661240
M. Wt: 278.4 g/mol
InChI Key: NSBSRHFTGFVSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03957757

Procedure details

A mixture of 24.5 gm of 9-hydroxymethyl-9-(β-dimethylaminoethyl)-10-methyl-acridane in a liter of m-xylene and 125 gm of phosphoric acid anhydride was heated at reflux for 3 hours and after cooling, the reaction mixture was poured over ice. The mixture was stirred for 15 minutes and was made alkaline by the addition of sodium hydroxide. The mixture was extracted with ethyl acetate and the ethyl acetate was washed with water, dried over magnesium sulfate and distilled to dryness in vacuo. The residue was dissolved in ether and the solution was filtered and concentrated to a small volume and pentane was added while distilling off the ether. After filtering, the filtrate was concentrated to about 100 cc and crystallization was started with icing for one hour. After filtering, the precipitate was washed with water and dried in vacuo to obtain 16 gm (70% yield) of 5-methyl-10-(β-dimethylaminoethyl)-dibenzo (b,f) azepine melting at 78°C.
Name
9-hydroxymethyl-9-(β-dimethylaminoethyl)-10-methyl-acridane
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1([CH2:18][CH2:19][N:20]([CH3:22])[CH3:21])[C:16]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[N:10]([CH3:17])[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+]>C1(C)C=CC=C(C)C=1>[CH3:17][N:10]1[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[C:3]([CH2:18][CH2:19][N:20]([CH3:21])[CH3:22])=[CH:2][C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]1=2 |f:2.3|

Inputs

Step One
Name
9-hydroxymethyl-9-(β-dimethylaminoethyl)-10-methyl-acridane
Quantity
24.5 g
Type
reactant
Smiles
OCC1(C2=CC=CC=C2N(C=2C=CC=CC12)C)CCN(C)C
Name
Quantity
125 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured over ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume and pentane
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
while distilling off the ether
FILTRATION
Type
FILTRATION
Details
After filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to about 100 cc and crystallization
WAIT
Type
WAIT
Details
with icing for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After filtering
WASH
Type
WASH
Details
the precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1C2=C(C=C(C3=C1C=CC=C3)CCN(C)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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